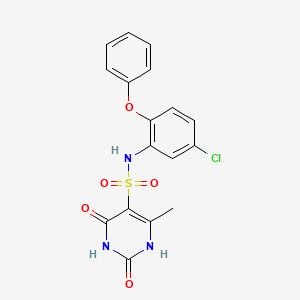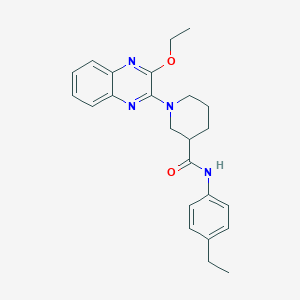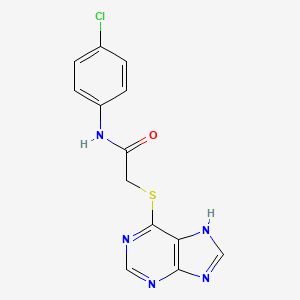![molecular formula C23H24FN3O4 B14979406 1-(Azepan-1-yl)-2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone](/img/structure/B14979406.png)
1-(Azepan-1-yl)-2-(2-{5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE is a synthetic organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the azepane ring and the oxadiazole moiety, followed by their coupling under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups like halides or alkyl chains.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other azepane derivatives, oxadiazole-containing molecules, and fluorophenoxy-substituted compounds. Examples include:
- 1-(AZEPAN-1-YL)-2-(2-{5-[(2-CHLOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE
- 1-(AZEPAN-1-YL)-2-(2-{5-[(2-BROMOPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE
Uniqueness
The uniqueness of 1-(AZEPAN-1-YL)-2-(2-{5-[(2-FLUOROPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)ETHAN-1-ONE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C23H24FN3O4 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
1-(azepan-1-yl)-2-[2-[5-[(2-fluorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C23H24FN3O4/c24-18-10-4-6-12-20(18)29-15-21-25-23(26-31-21)17-9-3-5-11-19(17)30-16-22(28)27-13-7-1-2-8-14-27/h3-6,9-12H,1-2,7-8,13-16H2 |
Clé InChI |
QLFWGEVNMQPFGF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(naphthalen-1-yl)propanamide](/img/structure/B14979323.png)
![2-(4-chlorophenyl)-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B14979329.png)

![N-(2,5-dimethylphenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B14979343.png)
![N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]acetamide](/img/structure/B14979349.png)
![N-ethyl-2-[(5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14979357.png)
![6-Chloro-7-methyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B14979368.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(prop-2-en-1-yl)-1H-pyrrol-2-yl]cyclopropanecarboxamide](/img/structure/B14979374.png)
![N-(4-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B14979378.png)

![N-(tetrahydrofuran-2-ylmethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14979397.png)
![4-bromo-N-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B14979403.png)
![N-benzyl-2-{2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B14979412.png)

